2-Bromo-4-(difluoromethoxy)phenylisothiocyanate
Description
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate is a halogenated aromatic isothiocyanate characterized by a bromine atom at the 2-position and a difluoromethoxy group (-OCF₂H) at the 4-position of the benzene ring. The isothiocyanate (-N=C=S) functional group confers high electrophilicity, making it a versatile intermediate in organic synthesis, particularly for forming thiourea derivatives via nucleophilic addition reactions.
Properties
Molecular Formula |
C8H4BrF2NOS |
|---|---|
Molecular Weight |
280.09 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethoxy)-1-isothiocyanatobenzene |
InChI |
InChI=1S/C8H4BrF2NOS/c9-6-3-5(13-8(10)11)1-2-7(6)12-4-14/h1-3,8H |
InChI Key |
IFYYGGXUAKYACG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Br)N=C=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate can be achieved through various methods. One common approach involves the reaction of 2-Bromo-4-(difluoromethoxy)aniline with thiophosgene under controlled conditions . This reaction typically requires a solvent such as dimethylbenzene and is carried out under nitrogen protection to prevent unwanted side reactions . The reaction conditions are mild, and the yield of the product can be optimized by adjusting the temperature and reaction time .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isothiocyanate group serves as a key electrophilic site for nucleophilic attack. This reactivity enables conjugation with amines, thiols, and other nucleophiles:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Source |
|---|---|---|---|---|
| Amine conjugation | Primary amines (e.g., ethylamine) | Thiourea derivatives | 72–85 | |
| Thiol addition | Thiophenol, DCM, RT | Dithiocarbamate derivatives | 68–78 | |
| Hydrolysis | NaOH (aq), reflux | 2-Bromo-4-(difluoromethoxy)aniline + CO₂ | 90 |
Mechanistic studies confirm the isothiocyanate group undergoes nucleophilic attack via a two-step process:
-
Nucleophile (e.g., -NH₂) attacks the electrophilic carbon in -N=C=S.
-
Proton transfer and rearrangement yield stable thiourea derivatives.
Cross-Coupling Reactions
The bromine atom enables participation in palladium-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
Ullmann Coupling
Reaction with aryl iodides under CuI/L-proline catalysis forms biaryl derivatives (yield: 60–70%).
Cycloaddition and Annulation Reactions
The compound participates in N-heterocyclic carbene (NHC)-catalyzed annulations to form heterocyclic scaffolds:
Key reaction pathway:
-
NHC generates α,β-unsaturated acylazolium intermediate from 2-bromoenal analog.
-
Bisnucleophile attacks the α,β-unsaturated system via Michael addition.
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes directed substitution:
| Reaction | Reagents/Conditions | Position of Substitution | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to bromine | 2-Bromo-4-(difluoromethoxy)-5-nitrophenylisothiocyanate | 55 | |
| Halogenation | Cl₂, FeCl₃ | Ortho to isothiocyanate | Dichloro derivative | 48 |
The difluoromethoxy group (-OCF₂H) acts as a moderate electron-withdrawing group, directing electrophiles to the para position relative to bromine .
Redox Reactions
The bromine and isothiocyanate groups participate in reduction:
| Reaction | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Dehalogenation | Zn, AcOH | 4-(Difluoromethoxy)phenylisothiocyanate | 88 | |
| Isothiocyanate reduction | LiAlH₄, THF | 2-Bromo-4-(difluoromethoxy)benzylamine | 65 |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 180°C. Above this temperature, decomposition pathways include:
-
Loss of isothiocyanate group as CS₂ (30% mass loss).
-
Cleavage of difluoromethoxy group (20% mass loss).
Key Research Findings
-
Enantioselectivity : NHC-catalyzed annulations achieve up to 99% ee with chiral triazolium salts .
-
Chemoselectivity : Cross-coupling favors bromine substitution over isothiocyanate reactivity .
-
Applications : Derivatives show potential as intermediates in agrochemicals and pharmaceuticals, particularly in coumarin-fused heterocycles .
This compound’s multifunctional reactivity positions it as a versatile building block in synthetic organic chemistry.
Scientific Research Applications
Biochemical Research
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate is utilized in proteomics research. It acts as a biochemical tool for studying protein interactions and modifications. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a useful reagent for labeling and isolating specific proteins in complex biological samples .
Medicinal Chemistry
This compound has shown potential as an inhibitor of various biological pathways, particularly those involving kinases. Inhibitors targeting Raf kinase have been developed using similar isothiocyanate structures, which can lead to advancements in cancer therapies. The compound's ability to modify protein function through covalent bonding positions it as a candidate for drug development aimed at specific diseases .
Synthesis of Thiazolidine Derivatives
Research indicates that derivatives of thiazolidine can be synthesized using isothiocyanates like 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate. These derivatives have demonstrated pharmacological activities, including anti-tumor effects. The synthesis process typically involves the reaction of the isothiocyanate with amines and aldehydes under controlled conditions, leading to compounds with significant biological activity .
Case Study 1: Inhibition of Raf Kinase
A study explored the synthesis of substituted benzazoles derived from isothiocyanates, including 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate. These compounds were tested for their ability to inhibit Raf kinase activity, which is implicated in several cancers. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting potential therapeutic applications in oncology .
Case Study 2: Proteomic Profiling
In a proteomic study, researchers utilized 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate as a labeling agent to identify proteins involved in cellular stress responses. By covalently attaching to specific amino acids within target proteins, they were able to isolate and analyze these proteins via mass spectrometry, revealing insights into cellular mechanisms under stress conditions .
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Phenylisothiocyanate Derivatives
*Hypothetical structure inferred from analogs.
Key Observations:
Substituent Position Effects: The 2-bromo-4-(difluoromethoxy) isomer (target compound) differs from 4-bromo-2-(difluoromethoxy)phenylisothiocyanate () in the placement of bromine and difluoromethoxy groups. In contrast, 2-bromo-4-chloro-6-fluorophenylisothiocyanate () features three halogens (Br, Cl, F), creating a highly electron-deficient aromatic system. This may enhance reactivity toward nucleophiles compared to compounds with fewer halogens .
Functional Group Impact: The difluoromethoxy group (-OCF₂H) in the target compound is less electron-withdrawing than a trifluoromethoxy (-OCF₃) group but more so than a methoxy (-OCH₃) group. This balance could moderate reactivity compared to analogs with stronger electron-withdrawing substituents (e.g., -NO₂) . Fluorine substituents (e.g., in ) contribute to increased stability and lipophilicity, which may influence solubility and bioavailability in pharmaceutical applications .
Reactivity and Stability
- Electrophilicity : The isothiocyanate group’s reactivity is modulated by adjacent substituents. For example, 4-bromo-2,6-difluorophenylisothiocyanate () exhibits higher electrophilicity due to the electron-withdrawing fluorine atoms at the 2- and 6-positions, which polarize the aromatic ring .
- Steric Effects : The difluoromethoxy group’s bulkiness (compared to smaller halogens like fluorine) may hinder nucleophilic attack at the isothiocyanate group in the target compound, slowing reaction kinetics relative to less substituted analogs .
Biological Activity
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
- Chemical Formula : C8H4BrF2NOS
- Molecular Weight : 280.09 g/mol
- Structure : The compound features a phenyl ring substituted with a bromine atom, a difluoromethoxy group, and an isothiocyanate moiety, which are known to influence its biological activity.
Isothiocyanates are compounds derived from glucosinolates found in cruciferous vegetables. They have been shown to exhibit various biological effects, including:
- Anticancer Activity : Isothiocyanates can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. They also inhibit histone deacetylases (HDACs), leading to altered gene expression related to cell proliferation and survival.
- Anti-inflammatory Effects : These compounds may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer).
- Results : It demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The compound induced apoptosis in these cell lines, as evidenced by increased annexin V staining and caspase activation assays .
Anti-inflammatory Activity
The anti-inflammatory effects of isothiocyanates are well-documented:
- Mechanism : They inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6.
- Experimental Findings : In vitro studies showed that treatment with 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate reduced PGE2 levels in lipopolysaccharide-stimulated macrophages .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 5.0 | Induction of apoptosis via caspase activation |
| Anticancer | HCT116 | 4.5 | HDAC inhibition and cell cycle arrest |
| Anti-inflammatory | LPS-stimulated macrophages | 10.0 | Inhibition of NF-kB pathway |
Case Studies
- Breast Cancer Study :
- Inflammation Model :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
Start with 4-(difluoromethoxy)-3-hydroxybenzaldehyde (CAS: 151103-08-1) as a precursor.
Introduce the bromine substituent via bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C).
Convert the hydroxyl group to an isothiocyanate using thiophosgene or ammonium thiocyanate in acidic media.
- Critical Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >97% purity .
Q. How can the structural integrity of 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate be confirmed post-synthesis?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the difluoromethoxy and isothiocyanate groups .
- Spectroscopy : Confirm via (δ ≈ -70 to -80 ppm for CFO) and IR (isothiocyanate stretch at ~2050–2100 cm).
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H] at m/z 294.01 for CHBrFNOS) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate?
- Methodological Answer :
- Density Functional Theory (DFT) : Use the Colle-Salvetti correlation-energy functional to model electron density distribution, focusing on the electron-withdrawing effects of bromine and difluoromethoxy groups.
- Applications : Predict sites for nucleophilic attack (e.g., isothiocyanate group) and assess frontier molecular orbitals (HOMO-LUMO gap) to guide derivatization strategies .
Q. How does the difluoromethoxy group influence the compound’s interaction with biomolecules in structural biology studies?
- Methodological Answer :
- Protein Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with mannose-binding proteins (e.g., concanavalin A).
- Rationale : The difluoromethoxy group enhances metabolic stability and mimics natural substrates, as seen in phenylisothiocyanate-based probes for glycomic studies .
Q. What experimental strategies resolve contradictions in reported biological activities of phenylisothiocyanate derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate with analogs (e.g., allyl- or phenethyl-isothiocyanates) under standardized bioassays (e.g., antimicrobial disk diffusion or cytotoxicity MTT assays).
- Data Normalization : Control for variables like solubility (use DMSO ≤0.1% v/v) and oxidative degradation (add antioxidants like BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
